

4-Bromo-5-methylpyridin-2-amine reactivity and functionalization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-5-methylpyridin-2-amine**

Cat. No.: **B1526950**

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Functionalization of **4-Bromo-5-methylpyridin-2-amine**

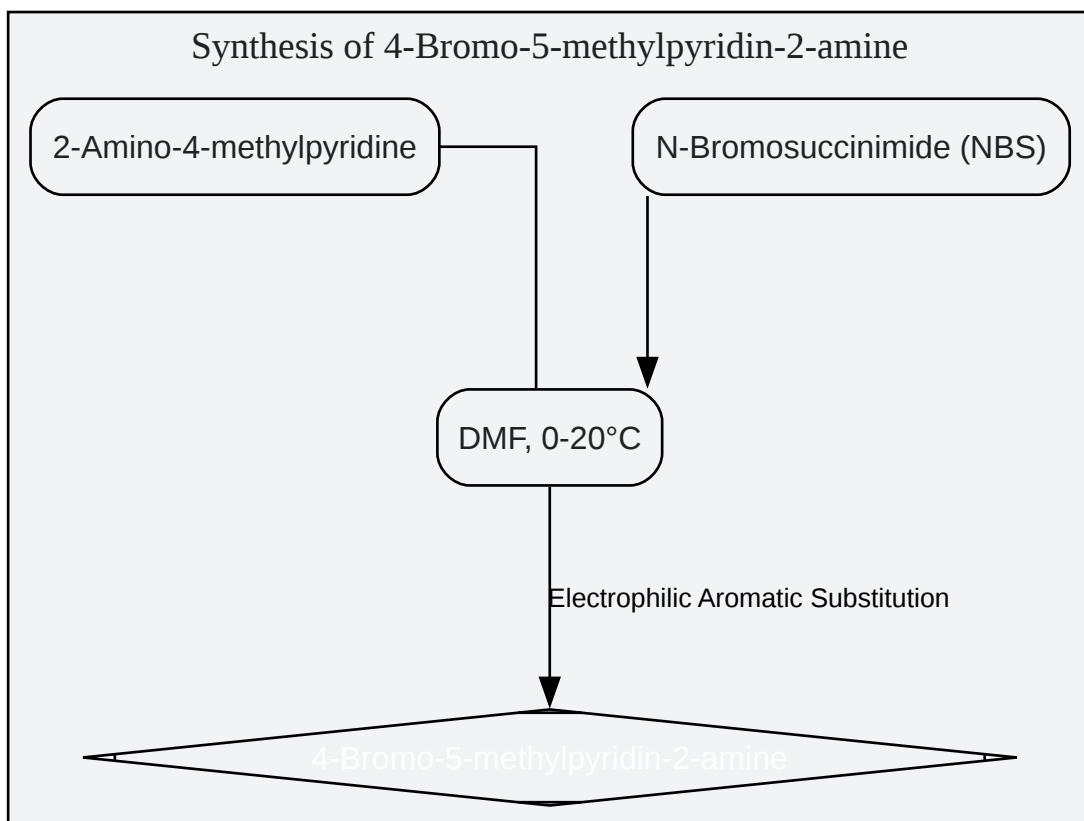
Abstract

4-Bromo-5-methylpyridin-2-amine is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its versatile reactivity in constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, synthesis, and functionalization pathways. We delve into the electronic and steric factors governing its reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed, field-tested protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging this scaffold for applications in medicinal chemistry, agrochemicals, and materials science.

Introduction: The Strategic Value of a Substituted Pyridine

Substituted pyridine rings are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.^[1] Among the myriad of available building blocks, **4-Bromo-5-methylpyridin-2-amine** (CAS No. 98198-48-2) has emerged as a particularly valuable intermediate.^[2] Its utility stems from a strategically functionalized scaffold:

- A 2-amino group, which acts as a powerful electron-donating group and a handle for further derivatization.
- A 4-bromo substituent, perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions.[3][4]
- A 5-methyl group, which provides steric and electronic modulation and can influence the pharmacokinetic properties of derivative compounds.


This unique combination allows for the selective and efficient introduction of diverse functionalities, making it a cornerstone intermediate for library synthesis and the development of novel chemical entities.[5]

Synthesis and Structural Analysis

Preferred Synthetic Route: Electrophilic Bromination

The most common and efficient synthesis of **4-Bromo-5-methylpyridin-2-amine** involves the selective electrophilic bromination of the readily available starting material, 2-amino-4-methylpyridine.[3]

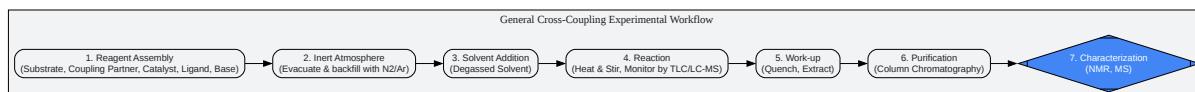
The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent like N,N-Dimethylformamide (DMF) offers high selectivity for the 5-position.[3] This selectivity is crucial as it avoids the formation of di-brominated or other isomeric by-products, leading to a high-yield process with straightforward purification.[3]

[Click to download full resolution via product page](#)

Caption: Synthesis via electrophilic bromination.

Core Principles of Reactivity: Electronic and Steric Effects

The functionalization potential of **4-Bromo-5-methylpyridin-2-amine** is dictated by the interplay of electronic and steric factors within the pyridine ring.

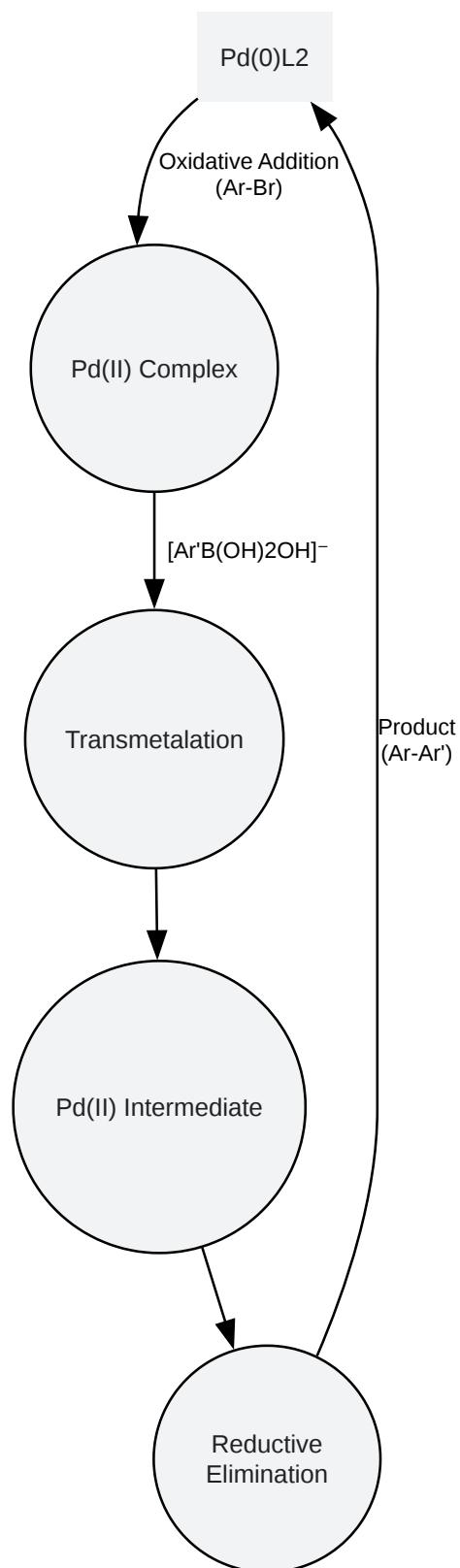

- Electronic Effects: The pyridine ring is inherently electron-deficient. However, the substituents modulate this property significantly.
 - Amino Group (-NH₂): As a strong electron-donating group through resonance (+M effect), the 2-amino group increases electron density on the ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom).^[4]

- Bromine Atom (-Br): Located at the C4 position, it is para to the powerful electron-donating amino group. This arrangement polarizes the C-Br bond, increasing the electron density at C4 and making the bond highly susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step in most cross-coupling reactions.[4]
- Methyl Group (-CH₃): This group provides a weak electron-donating effect via induction (+I effect).[4]
- Steric Effects: The bromine at C4 is flanked by the methyl group at C5 and a hydrogen atom at C3. This environment is relatively unencumbered, allowing facile access for bulky catalyst complexes to the C-Br bond.[4]

Collectively, these features render **4-Bromo-5-methylpyridin-2-amine** an exceptionally reactive substrate for palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions and with higher efficiency than its isomers.[4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

Palladium-catalyzed reactions have transformed modern organic synthesis, and they are the primary methods for derivatizing **4-Bromo-5-methylpyridin-2-amine**. These reactions enable the formation of C-C, C-N, and C-O bonds with high precision and functional group tolerance. [6][7]


[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures by coupling the C-Br bond with an organoboron reagent, such as a boronic acid or ester.^{[5][8]} This reaction is a cornerstone of medicinal chemistry for accessing novel scaffolds.^[8]

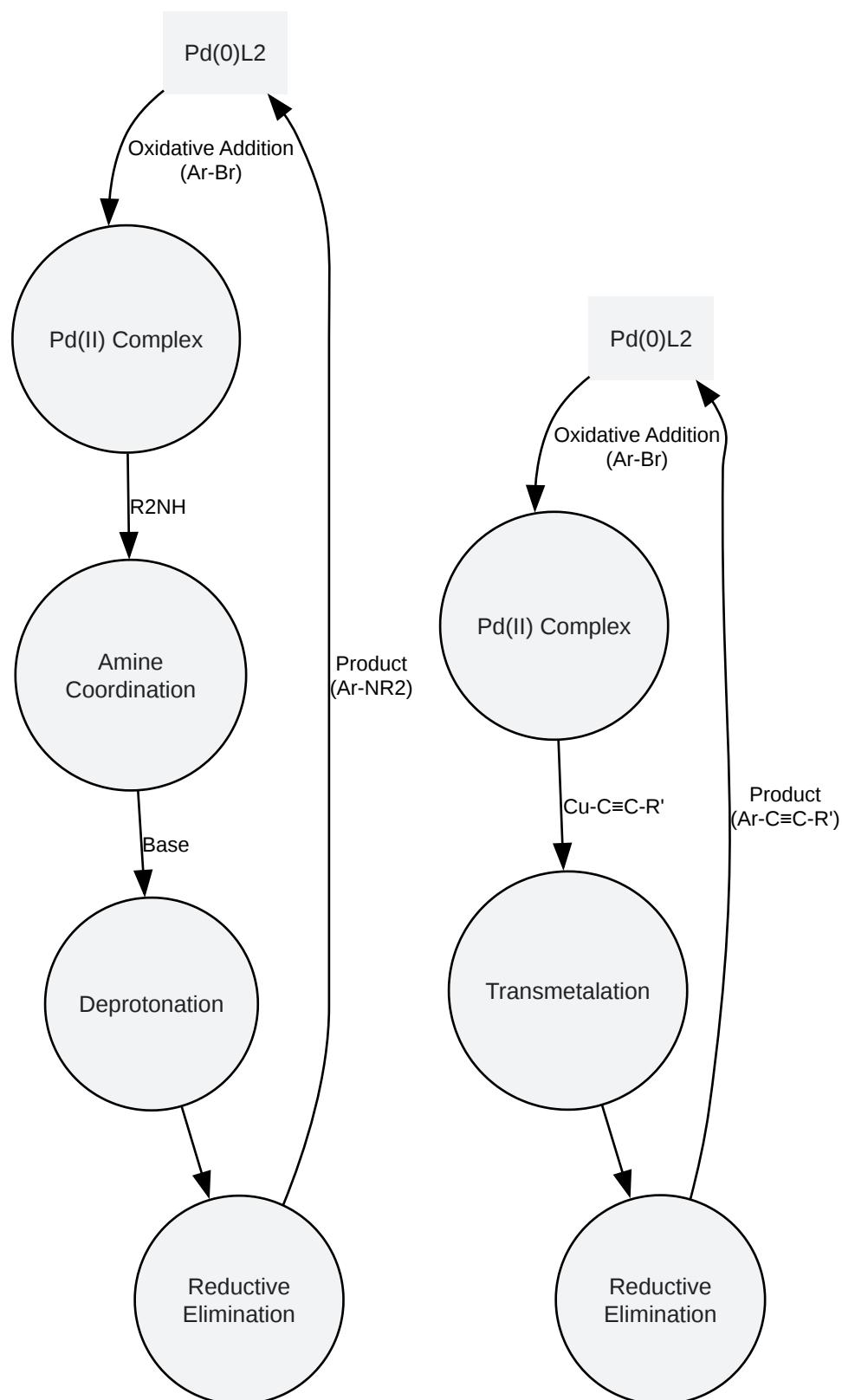
Mechanism Overview: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for Suzuki coupling.

Representative Experimental Protocol:

- Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add **4-Bromo-5-methylpyridin-2-amine** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.5 mmol).[8]
- Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[8]
- Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4][8]
- Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours.[4] Monitor the reaction's progress by TLC or LC-MS.[8]
- Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[4]
- Extraction: Wash the organic layer sequentially with water and brine.[4]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]


Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield	Reference
Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	85-95	15+	Moderate to Good	[9]
Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	90	12-16	Not Specified	[8]

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is an indispensable tool for synthesizing arylamines by coupling the C-Br bond with a primary or secondary amine.[\[7\]](#)[\[10\]](#) Given the prevalence of N-aryl structures in pharmaceuticals, this transformation is of paramount importance.[\[10\]](#)

Mechanism Overview: The cycle is similar to the Suzuki coupling but involves coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.[\[10\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Bromo-5-methylpyridin-2-amine reactivity and functionalization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1526950#4-bromo-5-methylpyridin-2-amine-reactivity-and-functionalization\]](https://www.benchchem.com/product/b1526950#4-bromo-5-methylpyridin-2-amine-reactivity-and-functionalization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com